molecular formula C8H12O4 B6161750 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid CAS No. 1379209-69-4

2-cyclopropyl-3-ethoxy-3-oxopropanoic acid

Cat. No. B6161750
CAS RN: 1379209-69-4
M. Wt: 172.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid (CEPA) is an organic acid that has been studied for its potential applications in scientific research and lab experiments. This compound is a cyclopropyl ester of 3-oxopropanoic acid, and is an important research tool for scientists due to its ability to interact with a variety of molecules. In

Scientific Research Applications

2-cyclopropyl-3-ethoxy-3-oxopropanoic acid has been studied for its potential applications in scientific research, particularly in the field of drug discovery and development. This compound has been found to be a useful tool for scientists, as it can interact with a variety of molecules. 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid has been used to study the structure and function of proteins and enzymes, as well as to study the interactions between proteins and small organic molecules. Additionally, 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid has been used in the synthesis of drugs, as well as in the study of drug metabolism.

Mechanism of Action

2-cyclopropyl-3-ethoxy-3-oxopropanoic acid is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). This enzyme is involved in the biosynthesis of prostaglandins, which are important for the regulation of inflammation and other physiological processes. By inhibiting COX, 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid can reduce the production of prostaglandins, thus leading to a decrease in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid are largely dependent on the concentration of the compound and the duration of its exposure. At low concentrations, 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid has been found to reduce inflammation and pain, as well as to reduce the production of prostaglandins. At higher concentrations, 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid has been found to have toxic effects, including liver damage and kidney damage.

Advantages and Limitations for Lab Experiments

2-cyclopropyl-3-ethoxy-3-oxopropanoic acid has several advantages when used in lab experiments. Firstly, it is relatively easy to synthesize, which makes it a cost-effective research tool. Additionally, it can interact with a variety of molecules, making it a useful tool for studying protein structure and function. However, 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid also has several limitations. For example, it is toxic at higher concentrations, which can be an issue in lab experiments. Additionally, it is not very stable and can degrade over time, which can be an issue when studying long-term effects.

Future Directions

There are several potential future directions for research involving 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid. Firstly, further research could be done on the mechanisms of action of this compound, as well as its biochemical and physiological effects. Additionally, further studies could be done on the synthesis of 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid, with the goal of developing more efficient and cost-effective methods. Finally, further research could be done on the potential applications of 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid in drug discovery and development.

Synthesis Methods

2-cyclopropyl-3-ethoxy-3-oxopropanoic acid can be synthesized using a variety of methods, the most common of which is the reaction of 3-ethoxy-2-cyclopropylpropanoic acid with sodium hydroxide. This reaction is performed in an aqueous solution, with the reaction taking place in a two-step process. The first step involves the deprotonation of the 3-ethoxy-2-cyclopropylpropanoic acid, followed by the reaction of the resulting anion with a sodium hydroxide solution. This reaction yields the desired 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Ethyl bromoacetate", "Sodium ethoxide", "Sodium hydride", "Ethyl acetoacetate", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopropane carboxylic acid is reacted with ethyl bromoacetate in the presence of sodium ethoxide to yield ethyl 2-cyclopropyl-2-oxoacetate.", "Step 2: Ethyl 2-cyclopropyl-2-oxoacetate is treated with sodium hydride and ethyl acetoacetate to form ethyl 2-cyclopropyl-3-ethoxy-2-oxopropanoate.", "Step 3: Ethyl 2-cyclopropyl-3-ethoxy-2-oxopropanoate is hydrolyzed with aqueous hydrochloric acid to yield 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid.", "Step 4: The crude product is purified by recrystallization from a suitable solvent such as methanol or a mixture of methanol and water.", "Step 5: The final product is characterized by various spectroscopic techniques such as NMR and IR spectroscopy." ] }

CAS RN

1379209-69-4

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.